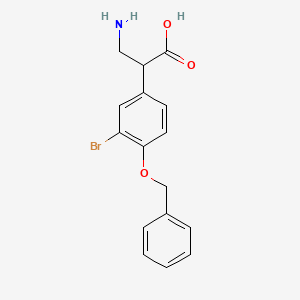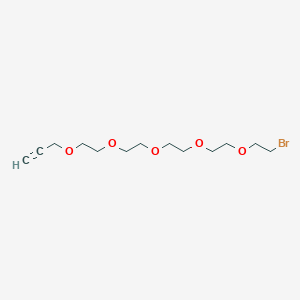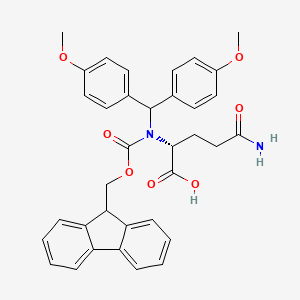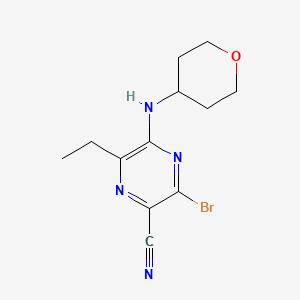
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a brominated benzene ring substituted with a benzyloxy group and an amino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst to yield 3-bromo-4-hydroxybenzaldehyde.
Benzylation: The hydroxyl group of 3-bromo-4-hydroxybenzaldehyde is then protected by benzylation using benzyl bromide and a base such as potassium carbonate.
Aldol Condensation: The benzylated product undergoes aldol condensation with glycine to form the desired amino acid derivative.
Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrogenated compounds.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the bromine atom provides additional sites for interaction. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-benzyloxyphenyl)propanoic acid
- 3-Amino-2-(4-chlorophenyl)propanoic acid
- 2-Amino-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-Amino-2-(4-(benzyloxy)-3-bromophenyl)propanoic acid is unique due to the presence of both the benzyloxy and bromine substituents. These groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
3-amino-2-(3-bromo-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H16BrNO3/c17-14-8-12(13(9-18)16(19)20)6-7-15(14)21-10-11-4-2-1-3-5-11/h1-8,13H,9-10,18H2,(H,19,20) |
InChI Key |
YACHKFDKBJSYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CN)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)

![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)



![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)
![butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
![(2R,4aR,7aS)-7a-(azidomethyl)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11829136.png)


